Cas no 886850-97-1 (tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate)

Tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate is a versatile intermediate in organic synthesis, particularly valuable for its reactive 2-oxoethyl functionality and protected amine group. The tert-butyl carbamate (Boc) moiety provides stability under various conditions while allowing selective deprotection when needed. Its cyclohexyl backbone contributes to steric control in reactions, making it useful for constructing complex molecules. This compound is commonly employed in pharmaceutical and agrochemical research, where its structural features facilitate the synthesis of amines, ketones, and other derivatives. Its well-defined reactivity and compatibility with diverse reaction conditions make it a reliable choice for multistep synthetic routes.
tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate structure
886850-97-1 structure
Product name:tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate
CAS No:886850-97-1
MF:C13H23NO3
Molecular Weight:241.32662
CID:706902
PubChem ID:24720884

tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid, [4-(2-oxoethyl)cyclohexyl]-,1,1-dimethylethyl ester (9CI)
    • 2-Methyl-2-propanyl [4-(2-oxoethyl)cyclohexyl]carbamate
    • tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate
    • MFCD03844591
    • tert-Butyl [cis-4-(2-oxoethyl)cyclohexyl]carbamate
    • tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
    • N-[trans-4-(2-Oxoethyl)cyclohexyl]carbamic Acid 1,1-Dimethylethyl Ester
    • AS-43517
    • 847417-37-2
    • trans-tert-butyl-4-(2-oxoethyl)-cyclohexylcarbamate
    • tert-Butyl (4-(2-oxoethyl)cyclohexyl)carbamate
    • EN300-1878946
    • TERT-BUTYL TRANS-4-(2-OXOETHYL)CYCLOHEXYLCARBAMATE
    • OPGBSEXLSWYFOR-UHFFFAOYSA-N
    • TERT-BUTYLTRANS-4-(2-OXOETHYL)CYCLOHEXYLCARBAMATE
    • SCHEMBL224929
    • 886850-97-1
    • starbld0049312
    • AS-43520
    • trans-tert-butyl (4-(2-oxoethyl)cyclohexyl)carbamate
    • SY343987
    • Carbamic acid,[4-(2-oxoethyl)cyclohexyl]-,1,1-dimethylethyl ester(9ci)
    • tert-butyl (1r,4r)-4-(2-oxoethyl)cyclohexylcarbamate
    • cis-4-(tert-Butoxycarbonylamino)cyclohexylacetaldehyde
    • trans-4-(tert-Butoxycarbonylamino)cyclohexylacetaldehyde
    • Tert-butyl [4-(2-oxoethyl)cyclohexyl]carbamate
    • tert-Butyl cis-4-(2-oxoethyl)cyclohexylcarbamate
    • 2-[cis-4-(Boc-amino)cyclohexyl]acetaldehyde
    • tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate
    • trans-4-(Boc-amino)cyclohexaneacetaldehyde
    • OPGBSEXLSWYFOR-XYPYZODXSA-N
    • [4-(2-oxo-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester
    • [trans-4-(2-oxo-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester
    • SCHEMBL224930
    • SCHEMBL12536055
    • cis-tert-Butyl (4-(2-oxoethyl)cyclohexyl)carbamate
    • XIB41737
    • 1,1-dimethylethyl [trans-4-(2-oxoethyl)cyclohexyl]carbamate
    • MFCD03844592
    • AKOS025403870
    • CS-0056805
    • 215790-29-7
    • 2-[trans-4-(Boc-amino)cyclohexyl]acetaldehyde
    • SY301980
    • SB17931
    • cis-4-(Boc-amino)-(2-oxoethyl)cyclohexane
    • Trans-[4-(2-Oxo-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester
    • SCHEMBL11921121
    • trans-4-(2-oxoethyl)cyclohexyl-carbamic acid tert-butyl ester
    • Trans-[4-(2-Oxo-ethyl)-cyclohexyl]-carbamic acid tert-butylester
    • AKOS015904322
    • AKOS027327286
    • trans-1-(Boc-amino)-4-(2-oxoethyl)cyclohexane
    • インチ: InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
    • InChIKey: OPGBSEXLSWYFOR-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)CC=O

計算された属性

  • 精确分子量: 241.16779360g/mol
  • 同位素质量: 241.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 55.4Ų

tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1878946-0.25g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
0.25g
$840.0 2023-09-18
Enamine
EN300-1878946-0.05g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
0.05g
$768.0 2023-09-18
Enamine
EN300-1878946-10.0g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
10g
$4729.0 2023-06-03
Enamine
EN300-1878946-1g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
1g
$914.0 2023-09-18
Enamine
EN300-1878946-5g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
5g
$2650.0 2023-09-18
Enamine
EN300-1878946-2.5g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
2.5g
$1791.0 2023-09-18
Enamine
EN300-1878946-5.0g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
5g
$3189.0 2023-06-03
Enamine
EN300-1878946-0.1g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
0.1g
$804.0 2023-09-18
Enamine
EN300-1878946-0.5g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
0.5g
$877.0 2023-09-18
Enamine
EN300-1878946-10g
tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
886850-97-1
10g
$3929.0 2023-09-18

tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate 関連文献

tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamateに関する追加情報

tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate (CAS No: 886850-97-1)

The compound tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate, with the CAS registry number 886850-97-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclohexane ring with a carbamate group and a tert-butyl substituent. The presence of the 2-oxoethyl group introduces additional functional diversity, making this compound a versatile building block for various applications.

Recent studies have highlighted the potential of tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the design of protease inhibitors and other enzyme-targeting agents. The cyclohexane ring provides structural stability, while the carbamate group offers opportunities for further functionalization, enabling the creation of molecules with enhanced pharmacokinetic properties.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. For instance, one common approach involves the reaction of cyclohexylamine derivatives with tert-butyl chloroformate in the presence of appropriate catalysts or activating agents.

The physical properties of tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate are well-documented, with a melting point typically ranging between 120°C and 130°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various chemical reactions and purification techniques. Additionally, its stability under standard storage conditions ensures that it can be handled and transported without significant degradation.

From an applications perspective, this compound has found utility in several areas beyond pharmaceuticals. For example, it has been employed as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its ability to form stable amide bonds makes it an attractive candidate for use in polymer chemistry, where it can serve as a linking agent between different monomers or functional groups.

In recent years, there has been growing interest in understanding the environmental impact of compounds like tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that under aerobic conditions, this compound undergoes microbial degradation within a relatively short timeframe, indicating that it may pose minimal risk to ecosystems when used responsibly.

The structural versatility of this compound also lends itself to applications in materials science. For instance, researchers have investigated its use as a crosslinking agent in polymer networks, where it contributes to improved mechanical properties such as tensile strength and elasticity. Furthermore, its ability to act as a reactive intermediate in click chemistry reactions has opened new avenues for the rapid assembly of complex molecular architectures.

In conclusion, tert-butyl N-4-(2-oxoethyl)cyclohexylcarbamate (CAS No: 886850-97-1) is a multifaceted compound with significant potential across diverse fields. Its unique combination of structural features and functional groups makes it an invaluable tool for chemists and researchers seeking to develop innovative solutions to complex problems.

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